molecular formula C15H15N3O2 B11211410 N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B11211410
M. Wt: 269.30 g/mol
InChI Key: OJHAZSWMHOTJCA-UHFFFAOYSA-N
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Description

N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Core: Starting with a suitable precursor, such as a hydrazine derivative, the pyridazine ring can be constructed through cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Allylation: The allyl group can be added using allyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, while reduction could produce N-allyl-2-(6-hydroxy-3-phenylpyridazin-1(6H)-yl)acetamide.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-2-(6-oxo-3-methylpyridazin-1(6H)-yl)acetamide
  • N-allyl-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)acetamide
  • N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propionamide

Uniqueness

N-allyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the presence of the phenyl group and the allyl moiety, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C15H15N3O2/c1-2-10-16-14(19)11-18-15(20)9-8-13(17-18)12-6-4-3-5-7-12/h2-9H,1,10-11H2,(H,16,19)

InChI Key

OJHAZSWMHOTJCA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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